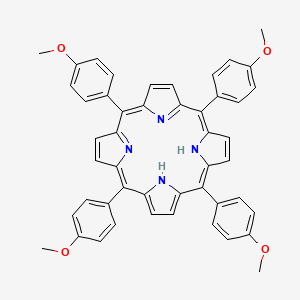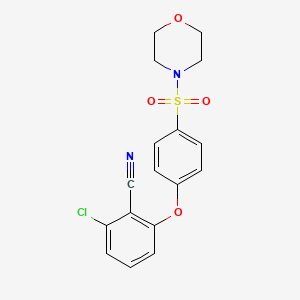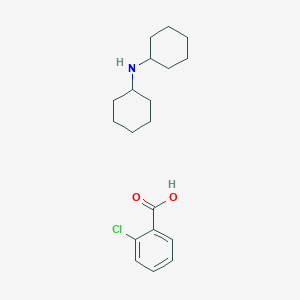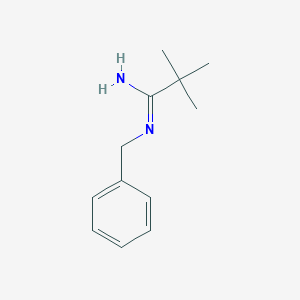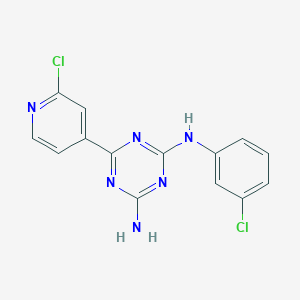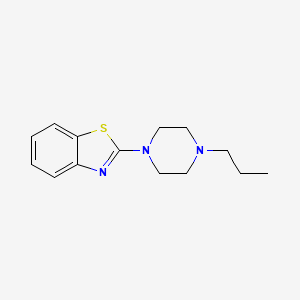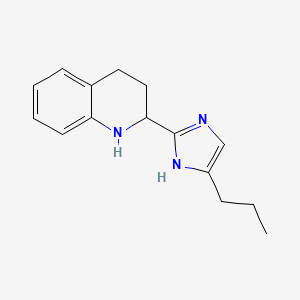
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring fused with a tetrahydroquinoline moiety, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Cyclization to Form Tetrahydroquinoline: The imidazole derivative is then subjected to cyclization with a suitable diene or dienophile under high-temperature conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the reduction of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(4-methyl-5-propyl-1H-imidazol-2-yl) phenol
- Imidazobenzoxazin-5-thione
Comparison
Compared to similar compounds, 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of both the imidazole and tetrahydroquinoline rings.
特性
CAS番号 |
656257-35-1 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC名 |
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H19N3/c1-2-5-12-10-16-15(17-12)14-9-8-11-6-3-4-7-13(11)18-14/h3-4,6-7,10,14,18H,2,5,8-9H2,1H3,(H,16,17) |
InChIキー |
PJSMVUQANOJOLS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(N1)C2CCC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
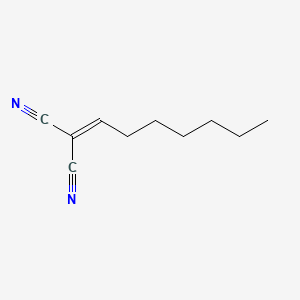
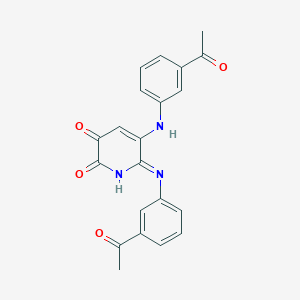
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
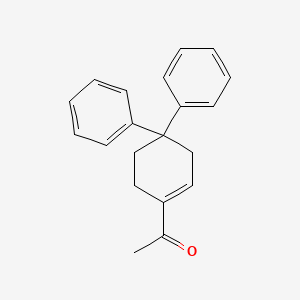

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
